
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is known for its unique structure, which includes ethynyl and phenoxy groups, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-ethynylphenol and phenylamine. The process can be carried out under various conditions, including conventional heating or microwave irradiation. Microwave irradiation has been shown to provide better yields and higher purity in a shorter time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl or phenoxy groups are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Wirkmechanismus
The mechanism of action of 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The ethynyl and phenoxy groups allow it to bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Triaminotriazine: Known for its applications in agriculture as a herbicide.
2,4-Diphenyl-1,3,5-triazine: Used in the production of dyes and pigments.
Uniqueness
What sets 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine apart is its unique combination of ethynyl and phenoxy groups. This structure provides distinct reactivity and interaction capabilities, making it valuable in specialized applications, particularly in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
90987-82-9 |
|---|---|
Molekularformel |
C25H15N3O2 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2,4-bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H15N3O2/c1-3-18-10-8-14-21(16-18)29-24-26-23(20-12-6-5-7-13-20)27-25(28-24)30-22-15-9-11-19(4-2)17-22/h1-2,5-17H |
InChI-Schlüssel |
RHFWYSOCTPCXFR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)OC2=NC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




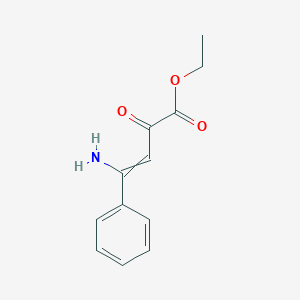
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
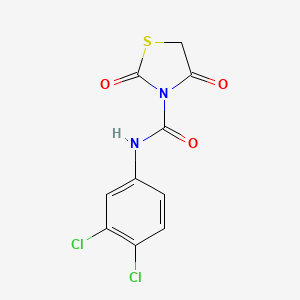

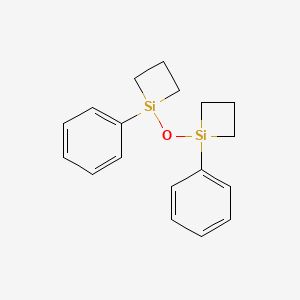
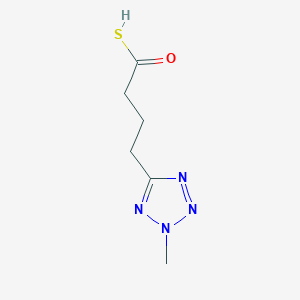

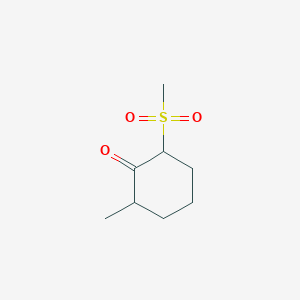

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)

